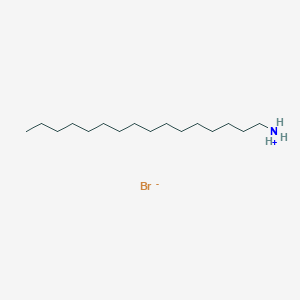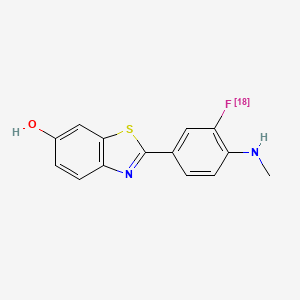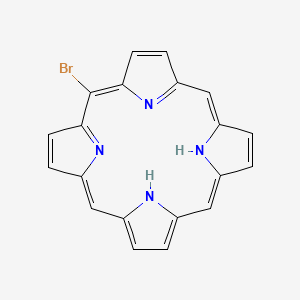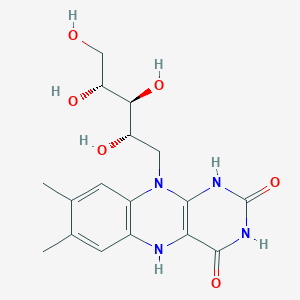![molecular formula C47H73NO17 B1252711 (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Macrolide antifungal antibiotic produced by Streptomyces nodosus obtained from soil of the Orinoco river region of Venezuela.
Scientific Research Applications
Synthesis and Structural Analysis
A derivative of amphotericin B with a complex structure similar to the compound was studied by Wang et al. (2010). This derivative was identified as (1R, 3S, 5R, 6R, 9R, 11R, 15S, 16R, 17R, 18S, 19E, 21E, 23E, 25E, 27E, 29E, 31E, 33R, 35S, 36R, 37S)-33-[3-form-amide-3,6-dideoxy-β--mannopyran-osyl)oxy]-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-di-oxabicyclo [33.3.1] nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid. The study focused on its isolation, structural determination, and preliminary evaluation of activity and toxicity (Wang et al., 2010).
Novel Synthesis Methods
Hřebabecký et al. (2006) reported the synthesis of novel conformationally locked carbocyclic nucleosides derived from a compound similar to the specified chemical structure. This research is crucial for understanding the methods of synthesizing such complex molecules (Hřebabecký et al., 2006).
Potential in Pharmaceutical Research
An efficient synthesis of constrained peptidomimetic structures related to the given compound was conducted by Mandal et al. (2005). These findings are relevant in the context of peptide-based drug discovery, illustrating the pharmaceutical applications of such compounds (Mandal et al., 2005).
Application in Green Chemistry
Aurich et al. (2012) explored the use of microbiologically produced carboxylic acids, akin to the specified compound, as building blocks in organic synthesis. This study highlights the application of such compounds in "green" chemistry, focusing on environmentally friendly production and synthesis methods (Aurich et al., 2012).
Properties
Molecular Formula |
C47H73NO17 |
|---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41?,42+,43+,44-,46-,47+/m0/s1 |
InChI Key |
APKFDSVGJQXUKY-FLQUCXIPSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H](C([C@@H]([C@H](O3)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |
Synonyms |
Amphocil Amphotericin Amphotericin B Amphotericin B Cholesterol Dispersion Amphotericin B Colloidal Dispersion Fungizone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


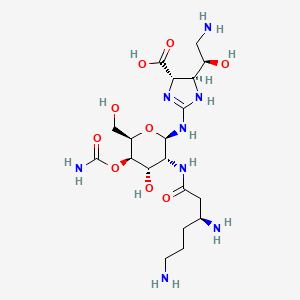
![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)
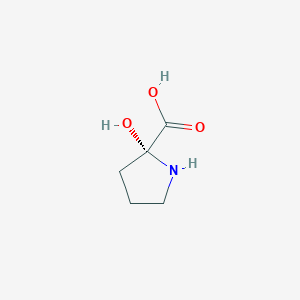

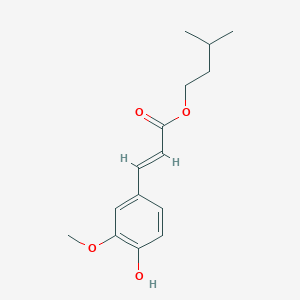
![ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2-nonoxy-6-(trifluoromethyl)phenyl]nona-2,4,6,8-tetraenoate](/img/structure/B1252634.png)
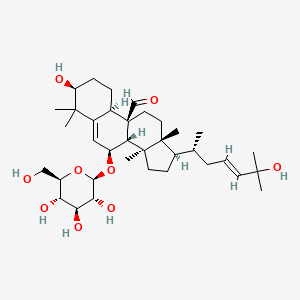
![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)
